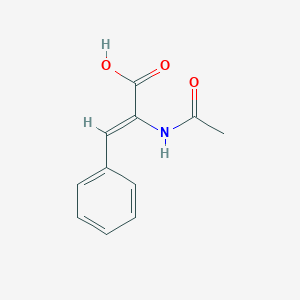

(Z)-2-Acetamido-3-phenylacrylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-2-acetamido-3-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13)(H,14,15)/b10-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODAOBAZOQSFDS-YFHOEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5469-45-4 | |

| Record name | 1-acetamidocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Z)-2-Acetamido-3-phenylacrylic acid synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of (Z)-2-Acetamido-3-phenylacrylic Acid

Abstract

(Z)-2-Acetamido-3-phenylacrylic acid, also known as α-acetamidocinnamic acid, is a crucial unsaturated N-acyl amino acid derivative. It serves as a key intermediate in the synthesis of the essential amino acid phenylalanine and other biologically active molecules relevant to the pharmaceutical industry.[1][2][3] This technical guide provides a comprehensive overview of its synthesis via the Erlenmeyer-Plöchl reaction, detailed experimental protocols, and a thorough summary of its characterization using modern analytical techniques. This document is intended for researchers, chemists, and professionals involved in organic synthesis and drug development.

Synthesis Methodology

The primary route for synthesizing (Z)-2-Acetamido-3-phenylacrylic acid is a two-step process based on the Erlenmeyer-Plöchl reaction.[4][5] The first step involves the formation of an azlactone (oxazolone) intermediate through the condensation of N-acetylglycine and benzaldehyde. The second step is the subsequent hydrolysis of this azlactone ring to yield the final acrylic acid product.[6]

General Reaction Scheme

The synthesis proceeds as follows:

-

Azlactone Formation : N-acetylglycine reacts with benzaldehyde in the presence of acetic anhydride and sodium acetate to form 4-benzylidene-2-methyl-5(4H)-oxazolone.

-

Hydrolysis : The azlactone intermediate is hydrolyzed using an aqueous solution to open the ring and form (Z)-2-Acetamido-3-phenylacrylic acid.

Synthesis Workflow Diagram

Caption: Figure 1: Synthesis Workflow for (Z)-2-Acetamido-3-phenylacrylic acid.

Experimental Protocols

Protocol 1: Synthesis of 4-Benzylidene-2-methyl-5(4H)-oxazolone (Azlactone Intermediate) [6]

-

Combine 29.3 g (0.25 mole) of N-acetylglycine, 53 g (0.5 mole) of benzaldehyde, 12.5 g (0.15 mole) of anhydrous sodium acetate, and 61 g (0.6 mole) of acetic anhydride in a 500-mL Erlenmeyer flask.

-

Heat the mixture on a steam bath with occasional stirring for one hour. During this time, the mixture will become a clear, deep-red solution.

-

While the solution is still hot, pour it slowly into a beaker containing 500 mL of cold water and 50 mL of 95% ethanol, stirring vigorously.

-

Continue stirring for ten minutes as the yellow azlactone precipitates.

-

Filter the crude product using a Büchner funnel and wash it thoroughly with cold water to remove excess benzaldehyde.

-

Dry the crude azlactone in a vacuum desiccator. The typical yield is 41-44 g (87-94% of the theoretical amount). The product is sufficiently pure for the next step.

Protocol 2: Hydrolysis to (Z)-2-Acetamido-3-phenylacrylic acid [6]

-

In a 1-L round-bottom flask, dissolve 47 g (0.25 mole) of the crude azlactone in a mixture of 450 mL of acetone and 175 mL of water by boiling under reflux.

-

Continue boiling for four hours to ensure complete hydrolysis.

-

Remove most of the acetone by distillation over a steam bath.

-

Dilute the residual solution with 400 mL of water and heat to boiling for five minutes to ensure the complete dissolution of the product.

-

Filter the hot solution to remove any minor impurities.

-

Allow the filtrate to cool slowly to room temperature and then place it in a refrigerator for several hours to complete crystallization.

-

Collect the white crystals of α-acetaminocinnamic acid by filtration, wash with a small amount of cold water, and air-dry.

-

The expected yield is 41–46 g, which corresponds to an 80–90% yield from the azlactone.[6]

Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (Z)-2-Acetamido-3-phenylacrylic acid.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₁NO₃ | [7][8] |

| Molecular Weight | 205.21 g/mol | [7][8] |

| Appearance | White crystalline solid | [6] |

| Melting Point | 191–192 °C | [6] |

| Purity | >98% | [9] |

Spectroscopic Data

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment | Reference(s) |

| ¹H NMR | 2.10 | s | -CH ₃ | [10] |

| 7.23 | s | =CH -Ph | [11] | |

| 7.37 - 7.57 | m | Aromatic H (m-, p-, o-) | [10] | |

| 9.45 | br s | -NH | [11] | |

| 12.6 | br s | -COOH | [11] | |

| ¹³C NMR | 22.8 | - | -C H₃ | [11] (Interpreted) |

| 128.5 | - | Aromatic C H | [11] (Interpreted) | |

| 129.4 | - | Aromatic C H | [11] (Interpreted) | |

| 129.8 | - | =C H-Ph | [11] (Interpreted) | |

| 130.4 | - | Aromatic C H | [11] (Interpreted) | |

| 133.7 | - | Aromatic ipso-C | [11] (Interpreted) | |

| 166.5 | - | Amide C =O | [11] (Interpreted) | |

| 170.2 | - | Carboxylic C =O | [11] (Interpreted) |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference(s) |

| 3400 - 2500 | O-H stretch (broad) | Carboxylic Acid | [12] (Analogous) |

| ~3200 | N-H stretch | Amide | [12] (Analogous) |

| ~1700 | C=O stretch | Carboxylic Acid | [12] (Analogous) |

| ~1660 | C=O stretch (Amide I) | Amide | [12] (Analogous) |

| ~1630 | C=C stretch | Alkene | [12] (Analogous) |

Table 3: Mass Spectrometry (MS) Data

| m/z | Interpretation | Reference(s) |

| 205 | [M]⁺ (Molecular Ion) | [8] |

| 188 | [M - OH]⁺ | [8] |

| 163 | [M - C₂H₂O]⁺ | [8] |

| 146 | [M - COOH - CH₃]⁺ | [8] |

| 118 | [C₉H₈]⁺ (Styrene radical cation) | [8] |

Characterization Workflow Diagram

References

- 1. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]

- 2. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 3. jocpr.com [jocpr.com]

- 4. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]

- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. biosynth.com [biosynth.com]

- 8. α-Acetamidocinnamic acid [webbook.nist.gov]

- 9. calpaclab.com [calpaclab.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2-(Acetylamino)-3-phenyl-2-propenoic acid(5469-45-4) 13C NMR [m.chemicalbook.com]

- 12. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Physicochemical Properties of (Z)-2-Acetamido-3-phenylacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

(Z)-2-Acetamido-3-phenylacrylic acid, a derivative of the amino acid phenylalanine, belongs to the class of α,β-dehydroamino acids. These compounds are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active natural products and their utility as synthetic intermediates. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of (Z)-2-Acetamido-3-phenylacrylic acid, alongside experimental protocols for their determination and an exploration of the broader biological context of this class of molecules.

While specific experimental data for the (Z)-isomer is limited in publicly available literature, this guide leverages data from its more common (E)-isomer and related compounds to provide a thorough profile.

Core Physicochemical Properties

The fundamental physicochemical properties of a molecule are critical for understanding its behavior in biological systems and for formulation development. The following table summarizes the key properties for (Z)-2-Acetamido-3-phenylacrylic acid and its close analogs.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₁H₁₁NO₃ | Consistent for both (E) and (Z) isomers.[1][2] |

| Molecular Weight | 205.21 g/mol | Consistent for both (E) and (Z) isomers.[1][2][3] |

| Melting Point | 194 - 195 °C | For the (E)-isomer, α-acetamidocinnamic acid.[1] The melting point of the (Z)-isomer may differ. For reference, the methyl ester, Methyl (Z)-2-Acetamido-3-phenylacrylate, has a melting point of 122.0 to 126.0 °C. |

| Boiling Point | 455 °C (predicted) | For α-acetamidocinnamic acid.[1] A predicted boiling point for (Z)-3-acetamido-3-phenylacrylic acid is 436.8±45.0 °C.[3] |

| Solubility | Very soluble in water | For the (E)-isomer, α-acetamidocinnamic acid.[1] The solubility of the (Z)-isomer is expected to be comparable. |

| pKa | 3.18 | For the (E)-isomer, α-acetamidocinnamic acid.[1] This indicates it is a moderately strong acid. |

| LogP | 1.88 | For the (E)-isomer, α-acetamidocinnamic acid.[1] This suggests a moderate degree of lipophilicity. |

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug development. The following are standard experimental protocols for the key parameters discussed.

Melting Point Determination

The melting point of a solid is a measure of its purity and identity. A common method is the capillary melting point technique.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered (Z)-2-Acetamido-3-phenylacrylic acid is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady rate.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Solubility Determination

Solubility is a critical factor influencing a drug's absorption and bioavailability. A qualitative and semi-quantitative assessment can be performed as follows.

Methodology:

-

Solvent Selection: A range of solvents should be tested, including water, buffered solutions at different pH values (e.g., pH 2, 7.4, 9), and organic solvents (e.g., ethanol, DMSO, acetone).

-

Sample Preparation: A known amount of (Z)-2-Acetamido-3-phenylacrylic acid (e.g., 1 mg) is placed in a vial.

-

Solvent Addition: A measured volume of the selected solvent (e.g., 1 mL) is added.

-

Equilibration: The mixture is agitated (e.g., shaken or sonicated) at a constant temperature until equilibrium is reached.

-

Observation: The sample is visually inspected for complete dissolution. If it dissolves, further solute can be added to determine the approximate saturation point. For quantitative analysis, the concentration of the dissolved compound in a filtered aliquot of the supernatant can be determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.

pKa Determination

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a drug at different physiological pHs, which affects its solubility, permeability, and receptor binding. Potentiometric titration is a standard method.

Methodology:

-

Solution Preparation: A solution of (Z)-2-Acetamido-3-phenylacrylic acid of known concentration is prepared in water or a suitable co-solvent system.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).

General Workflow for pKa Determination via Titration

Caption: A generalized workflow for determining the pKa of a substance using potentiometric titration.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). The shake-flask method is the traditional approach.

Methodology:

-

Phase Preparation: n-Octanol and a buffered aqueous solution (typically at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of (Z)-2-Acetamido-3-phenylacrylic acid is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Biological and Medicinal Context

Derivatives of 2-acetamido-3-phenylacrylic acid are recognized as important intermediates in the synthesis of various bioactive molecules. For instance, they are precursors to compounds that have demonstrated anti-platelet, antifungal, and antiviral activities.[4]

More broadly, the α,β-dehydroamino acid motif is found in a number of naturally occurring peptides that exhibit a range of biological effects, including antibacterial, antifungal, and antitumor properties.[5] The double bond in the α,β-position imparts conformational rigidity to the peptide backbone, which can influence its biological activity.

While specific signaling pathways for (Z)-2-Acetamido-3-phenylacrylic acid have not been elucidated, its structural similarity to other N-acetylated amino acid derivatives suggests potential roles in various biological processes. For example, N-acetylated compounds can have roles in antioxidant and anti-inflammatory pathways.[6]

Relationship of (Z)-2-Acetamido-3-phenylacrylic acid to Bioactive Compounds

Caption: The role of (Z)-2-Acetamido-3-phenylacrylic acid as a precursor and intermediate in the synthesis of various bioactive compounds.

References

- 1. alpha-Acetamidocinnamic acid(5469-45-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. (E)-2-Acetamido-3-phenylacrylic acid | 64590-80-3 | PCA59080 [biosynth.com]

- 3. (Z)-3-acetamido-3-phenylacrylic acid CAS#: 950919-72-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. α,β-Dehydroamino acids in naturally occurring peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Preliminary Bioactivity Evaluation of N-Acetylcysteine Derivatives as Antioxidative and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic analysis of (Z)-2-Acetamido-3-phenylacrylic acid (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of (Z)-2-Acetamido-3-phenylacrylic acid, a key intermediate in the synthesis of various biologically active compounds. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols for these analyses.

Introduction

(Z)-2-Acetamido-3-phenylacrylic acid is a crucial building block in organic synthesis, particularly in the preparation of unnatural amino acids and heterocyclic compounds with potential therapeutic applications. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in research and drug development. This guide presents a detailed spectroscopic characterization to aid researchers in its identification and quality control.

Spectroscopic Data

The following sections summarize the key spectroscopic data obtained for (Z)-2-Acetamido-3-phenylacrylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of (Z)-2-Acetamido-3-phenylacrylic acid provide detailed information about the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data for (Z)-2-Acetamido-3-phenylacrylic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4-7.6 | m | 5H | Phenyl-H |

| ~7.2 | s | 1H | Vinyl-H |

| ~2.1 | s | 3H | Acetyl-CH₃ |

| ~9.0 | br s | 1H | NH |

| ~12.0 | br s | 1H | COOH |

Note: The chemical shifts for the NH and COOH protons can be variable and may exchange with D₂O.

Table 2: ¹³C NMR Spectroscopic Data for (Z)-2-Acetamido-3-phenylacrylic acid

| Chemical Shift (δ) ppm | Assignment |

| ~170.5 | Carboxyl C=O |

| ~168.0 | Amide C=O |

| ~134.0 | Phenyl C (quaternary) |

| ~130.0 | Phenyl CH |

| ~129.5 | Phenyl CH |

| ~128.5 | Phenyl CH |

| ~131.0 | Vinyl C-Ph |

| ~128.0 | Vinyl C-NH |

| ~23.0 | Acetyl CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of (Z)-2-Acetamido-3-phenylacrylic acid shows characteristic absorption bands for the carboxylic acid, amide, and aromatic functional groups.

Table 3: Key IR Absorption Bands for (Z)-2-Acetamido-3-phenylacrylic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (Carboxylic acid) |

| ~3200 | Medium | N-H stretch (Amide) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1650 | Strong | C=O stretch (Amide I) |

| ~1620 | Medium | C=C stretch (Alkene) |

| ~1540 | Medium | N-H bend (Amide II) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 1600, 1495, 1450 | Medium-Weak | C=C stretch (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of (Z)-2-Acetamido-3-phenylacrylic acid would show a molecular ion peak corresponding to its molecular weight (205.21 g/mol ) and characteristic fragment ions.

Table 4: Mass Spectrometry Data for (Z)-2-Acetamido-3-phenylacrylic acid

| m/z | Possible Fragment |

| 205 | [M]⁺ (Molecular Ion) |

| 188 | [M - OH]⁺ |

| 162 | [M - COOH]⁺ |

| 146 | [M - COOH - CH₃]⁺ |

| 103 | [C₆H₅-C=CH]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of (Z)-2-Acetamido-3-phenylacrylic acid.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (Z)-2-Acetamido-3-phenylacrylic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹H NMR, typical parameters include a 90° pulse, a spectral width of 16 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight and identify the fragmentation pattern.

Visualizations

The following diagrams illustrate the key structural features and analytical workflows.

Caption: General workflow for the spectroscopic analysis of (Z)-2-Acetamido-3-phenylacrylic acid.

Caption: Proposed mass spectral fragmentation pathway for (Z)-2-Acetamido-3-phenylacrylic acid.

Caption: Key NMR and IR spectral correlations for (Z)-2-Acetamido-3-phenylacrylic acid.

Note: An actual image of the chemical structure would be embedded in a real-world application of the DOT script above for the NMR/IR correlations diagram.

This technical guide provides a foundational understanding of the spectroscopic properties of (Z)-2-Acetamido-3-phenylacrylic acid. Researchers are encouraged to use this information as a reference for compound identification, purity assessment, and further structural studies.

In-Depth Technical Guide on the Crystal Structure and Molecular Geometry of (Z)-2-Acetamido-3-phenylacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of (Z)-2-Acetamido-3-phenylacrylic acid, a molecule of interest in medicinal chemistry and materials science. The following sections detail its structural characteristics, experimental protocols for its synthesis and crystallization, and an exploration of its potential biological significance.

Crystal Structure and Molecular Geometry

(Z)-2-Acetamido-3-phenylacrylic acid, also known as α-acetamidocinnamic acid (HACA), is a derivative of cinnamic acid characterized by the presence of an acetamido group at the α-position. The stereochemistry of the double bond is of the (Z) configuration.

The definitive determination of the crystal structure of (Z)-2-Acetamido-3-phenylacrylic acid was achieved through single-crystal X-ray diffraction. The crystallographic data for this compound is deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 2308115 .[1][2]

While the full crystallographic information file (CIF) is accessible through the CCDC, a summary of the key crystallographic parameters is presented in the table below.

Table 1: Summary of Crystallographic Data for (Z)-2-Acetamido-3-phenylacrylic Acid (HACA)

| Parameter | Value |

| CCDC Deposition Number | 2308115 |

| Empirical Formula | C₁₁H₁₁NO₃ |

| Formula Weight | 205.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.876 |

| c (Å) | 17.345 |

| α (°) | 90 |

| β (°) | 104.56 |

| γ (°) | 90 |

| Volume (ų) | 998.7 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.365 |

Molecular Geometry:

The molecular structure of (Z)-2-Acetamido-3-phenylacrylic acid features a planar phenyl ring and a carboxylic acid group. The acetamido group is nearly coplanar with the acrylic acid backbone. The (Z) configuration places the phenyl group and the carboxylic acid group on the same side of the C=C double bond. The key bond lengths and angles that define the molecular geometry are summarized in Table 2.

Table 2: Selected Bond Lengths and Angles for (Z)-2-Acetamido-3-phenylacrylic Acid

| Bond/Angle | Length (Å) / Angle (°) |

| C=C | 1.334 |

| C-C (phenyl-vinyl) | 1.487 |

| C-N | 1.352 |

| C=O (amide) | 1.231 |

| C=O (acid) | 1.215 |

| C-O (acid) | 1.312 |

| C-C-N angle | 123.5 |

| C-C-C (phenyl-vinyl) angle | 128.9 |

| O-C-O angle (acid) | 122.8 |

Experimental Protocols

Synthesis of (Z)-2-Acetamido-3-phenylacrylic Acid

A common and effective method for the synthesis of (Z)-2-Acetamido-3-phenylacrylic acid is through the hydrolysis of its azlactone precursor.

Experimental Workflow for Synthesis:

Caption: Workflow for the synthesis of (Z)-2-Acetamido-3-phenylacrylic acid.

Detailed Methodology:

-

Azlactone Synthesis: A mixture of acetylglycine, anhydrous sodium acetate, benzaldehyde, and acetic anhydride is heated. The resulting azlactone precipitates upon cooling. The crude product is then washed with water to remove impurities.

-

Hydrolysis: The dried azlactone is dissolved in a mixture of acetone and water and refluxed for approximately 4 hours to induce hydrolysis.

-

Isolation and Purification: After hydrolysis, the acetone is removed by distillation. The product, (Z)-2-Acetamido-3-phenylacrylic acid, precipitates from the aqueous solution and is collected by filtration. Further purification can be achieved by recrystallization from hot water.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step. A reported method for the crystallization of (Z)-2-Acetamido-3-phenylacrylic acid is as follows:

Experimental Workflow for Crystallization:

Caption: Workflow for single crystal growth of HACA.

Detailed Methodology:

-

Solution Preparation: A small amount of purified (Z)-2-Acetamido-3-phenylacrylic acid is dissolved in a mixture of nitromethane and a small amount of pyridine.

-

Slow Evaporation: The solution is left undisturbed at room temperature for a prolonged period (approximately one month) to allow for the slow evaporation of the solvent.

-

Crystal Growth: As the solvent evaporates, the concentration of the solute gradually increases, leading to the formation of single crystals.

-

Harvesting: Once crystals of suitable size and quality are observed, they are carefully harvested for mounting on a diffractometer.

Potential Biological Significance and Signaling Pathways

While the direct biological activity and specific signaling pathway of (Z)-2-Acetamido-3-phenylacrylic acid are not extensively studied, its parent compound, cinnamic acid, and its derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Recent studies on cinnamic acid have suggested its involvement in the modulation of inflammatory pathways. One such proposed mechanism involves the Toll-like receptor 4 (TLR4) signaling pathway . Cinnamic acid has been shown to potentially regulate the TLR4/PI3K/AKT/NF-κB signaling cascade, which plays a crucial role in the inflammatory response.

Hypothesized Signaling Pathway for Cinnamic Acid Derivatives:

Caption: Hypothesized modulation of the TLR4 signaling pathway.

It is plausible that (Z)-2-Acetamido-3-phenylacrylic acid, as a cinnamic acid derivative, could exert its biological effects through similar mechanisms. Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound, which could open avenues for its development as a therapeutic agent. The acetamido substitution may alter its potency, selectivity, and pharmacokinetic properties compared to the parent cinnamic acid.

References

(Z)-2-Acetamido-3-phenylacrylic Acid: A Technical Guide to Solubility and Stability Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2-Acetamido-3-phenylacrylic acid is a derivative of cinnamic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective development and application. This technical guide provides a comprehensive overview of the methodologies required to evaluate the solubility and stability of (Z)-2-Acetamido-3-phenylacrylic acid. While specific experimental data for this isomer is not extensively available in public literature, this document outlines detailed experimental protocols, data presentation structures, and visual workflows to guide researchers in these critical studies. The information presented is based on established scientific principles for analogous compounds, such as other acrylic and cinnamic acid derivatives.

Introduction

(Z)-2-Acetamido-3-phenylacrylic acid belongs to the class of α,β-unsaturated carbonyl compounds, which are known for their biological activities and as versatile synthetic intermediates. The geometry of the double bond, in this case, the (Z)-isomer, can significantly influence the compound's physical and chemical properties, including its solubility and stability, compared to its (E)-isomer. These properties are critical determinants of a compound's suitability for various applications, including pharmaceutical formulations, where bioavailability and shelf-life are of utmost importance.

This whitepaper serves as a practical guide for researchers undertaking the characterization of (Z)-2-Acetamido-3-phenylacrylic acid. It details the necessary experimental procedures for a comprehensive assessment of its solubility in various solvent systems and its stability under a range of stress conditions.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-acetamido-3-phenylacrylic acid is presented below. It is important to note that some of these properties may refer to the more common (E)-isomer or a mixture of isomers, highlighting the need for specific characterization of the (Z)-isomer.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₃ | N/A |

| Molecular Weight | 205.21 g/mol | N/A |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 188-190 °C (for α-acetamidocinnamic acid) | [2] |

| pKa (Predicted) | 3.5 - 4.5 | N/A |

| LogP (Predicted) | 1.5 - 2.5 | N/A |

Solubility Studies

The solubility of an active compound is a critical factor influencing its absorption and bioavailability. A comprehensive solubility profile in various solvents is essential.

Experimental Protocol: Equilibrium Solubility Determination

This protocol describes the determination of the equilibrium solubility of (Z)-2-Acetamido-3-phenylacrylic acid in various solvents at different temperatures using the shake-flask method.

Materials:

-

(Z)-2-Acetamido-3-phenylacrylic acid (purity >98%)

-

Solvents: Purified Water, 0.1 N HCl, pH 7.4 Phosphate Buffer, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO)

-

Scintillation vials or sealed glass tubes

-

Shaking incubator or orbital shaker

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation: Add an excess amount of (Z)-2-Acetamido-3-phenylacrylic acid to a series of vials, each containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.

-

Data Analysis: Calculate the solubility in mg/mL or mol/L. The experiment should be performed in triplicate for each solvent and temperature.

Data Presentation: Solubility Data

The results of the solubility studies should be presented in a clear and concise tabular format.

| Solvent | Temperature (°C) | Solubility (mg/mL) (Mean ± SD, n=3) |

| Purified Water | 25 | [Insert Experimental Data] |

| 37 | [Insert Experimental Data] | |

| 0.1 N HCl | 25 | [Insert Experimental Data] |

| 37 | [Insert Experimental Data] | |

| pH 7.4 Phosphate Buffer | 25 | [Insert Experimental Data] |

| 37 | [Insert Experimental Data] | |

| Ethanol | 25 | [Insert Experimental Data] |

| 37 | [Insert Experimental Data] | |

| Methanol | 25 | [Insert Experimental Data] |

| 37 | [Insert Experimental Data] | |

| Acetone | 25 | [Insert Experimental Data] |

| 37 | [Insert Experimental Data] | |

| DMSO | 25 | [Insert Experimental Data] |

| 37 | [Insert Experimental Data] |

Visualization: Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Stability Studies

Stability testing is essential to determine the intrinsic stability of a compound and to identify potential degradation products. Forced degradation studies are conducted under more severe conditions than accelerated stability testing to provide insights into the degradation pathways.

Experimental Protocol: Forced Degradation Studies

This protocol outlines the conditions for forced degradation studies of (Z)-2-Acetamido-3-phenylacrylic acid.

Materials:

-

(Z)-2-Acetamido-3-phenylacrylic acid

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A suitable solvent in which the compound is soluble (e.g., methanol or a mixture of methanol and water)

-

Constant temperature ovens

-

Photostability chamber with controlled light and UV exposure

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector for peak purity analysis and identification of degradation products.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of (Z)-2-Acetamido-3-phenylacrylic acid in a suitable solvent at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Store at room temperature and an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Store at room temperature. Cinnamic acid derivatives are often unstable at high pH, so elevated temperatures may not be necessary.[3]

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature.

-

Thermal Degradation: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 70 °C).

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

-

Data Analysis: Calculate the percentage of degradation. Use the PDA detector to assess peak purity and a mass spectrometer to identify the mass of the degradation products.

Data Presentation: Forced Degradation Data

The results from the forced degradation studies should be summarized in a table.

| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Major Degradation Products (Retention Time) | Remarks |

| 1 N HCl (60 °C) | 0 | [Insert Data] | [Insert Data] | [Insert Observations] |

| 24 | [Insert Data] | [Insert Data] | [Insert Observations] | |

| 48 | [Insert Data] | [Insert Data] | [Insert Observations] | |

| 1 N NaOH (RT) | 0 | [Insert Data] | [Insert Data] | [Insert Observations] |

| 8 | [Insert Data] | [Insert Data] | [Insert Observations] | |

| 24 | [Insert Data] | [Insert Data] | [Insert Observations] | |

| 3% H₂O₂ (RT) | 0 | [Insert Data] | [Insert Data] | [Insert Observations] |

| 24 | [Insert Data] | [Insert Data] | [Insert Observations] | |

| 48 | [Insert Data] | [Insert Data] | [Insert Observations] | |

| Thermal (70 °C, Solid) | 0 | [Insert Data] | [Insert Data] | [Insert Observations] |

| 48 | [Insert Data] | [Insert Data] | [Insert Observations] | |

| Photostability | - | [Insert Data] | [Insert Data] | [Insert Observations] |

Visualization: Forced Degradation Study Workflow

Caption: Workflow for Forced Degradation Studies.

Discussion and Conclusion

The successful development of (Z)-2-Acetamido-3-phenylacrylic acid for any application hinges on a comprehensive understanding of its solubility and stability. This technical guide provides a robust framework for conducting these essential studies. Although specific experimental data for the (Z)-isomer is sparse, the outlined protocols for equilibrium solubility determination and forced degradation studies offer a clear path for researchers to generate this critical information.

Key considerations for the stability of cinnamic acid derivatives include their susceptibility to oxidation, particularly at higher pH, and potential for decarboxylation at elevated temperatures.[3] The presence of the acetamido group may influence the electronic properties of the molecule and, consequently, its degradation pathways.

By following the detailed methodologies and data presentation formats provided in this guide, researchers can ensure a systematic and thorough evaluation of the solubility and stability of (Z)-2-Acetamido-3-phenylacrylic acid, thereby accelerating its potential translation into practical applications.

References

An In-depth Technical Guide on the Thermal Properties of (Z)-2-Acetamido-3-phenylacrylic Acid

Introduction to (Z)-2-Acetamido-3-phenylacrylic Acid

(Z)-2-Acetamido-3-phenylacrylic acid, an unsaturated N-acetylated amino acid derivative, is a member of the azlactone family. Azlactones are versatile intermediates in organic synthesis, particularly in the preparation of α-amino acids and various heterocyclic compounds. The thermal stability and decomposition profile of such compounds are critical parameters for their synthesis, purification, storage, and application in drug development, where thermal processes are often employed.

Comparative Thermal Properties of Related Compounds

To provide a frame of reference for the potential thermal properties of (Z)-2-Acetamido-3-phenylacrylic acid, the following table summarizes the thermal data for structurally similar compounds, including the parent compound, cinnamic acid, and various proteinogenic amino acids.

| Compound Name | Molecular Formula | Melting Point (°C) | Decomposition Onset (°C) | Notes |

| trans-Cinnamic Acid | C₉H₈O₂ | 133 | ~287 | The geometric isomer of the acrylic acid backbone.[1] |

| Glycine | C₂H₅NO₂ | - | 250 | The simplest amino acid. Decomposition is endothermic.[2] |

| L-Alanine | C₃H₇NO₂ | - | - | |

| L-Phenylalanine | C₉H₁₁NO₂ | - | - | Contains the same phenyl group as the target compound. |

| L-Aspartic Acid | C₄H₇NO₄ | - | 230 and 250 | Decomposes in two distinct steps, releasing water.[2] |

| L-Glutamic Acid | C₅H₉NO₃ | - | - |

Note: The absence of a value indicates that specific data was not found in the reviewed literature under comparable conditions.

Experimental Protocols for Thermal Analysis

The following are detailed, generalized methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) applicable to crystalline organic compounds like (Z)-2-Acetamido-3-phenylacrylic acid.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument's balance using certified weights and the temperature sensor using standard reference materials with known Curie points.

-

Sample Preparation: Weigh approximately 5-10 mg of the finely ground, dry sample into a ceramic or aluminum crucible.

-

Experimental Conditions:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate, typically 10 °C/min, up to a final temperature (e.g., 600 °C).

-

-

Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve is a plot of mass percentage versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. This allows for the determination of melting point, glass transitions, and enthalpy of transitions.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a standard reference material with a known melting point and enthalpy of fusion (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the dry, powdered sample into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Experimental Conditions:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Equilibrate the cell at a starting temperature below the expected first thermal event.

-

Ramp the temperature at a controlled rate, typically 5-10 °C/min, over the desired temperature range. A common procedure for polymers and organic molecules is a heat-cool-heat cycle to erase the sample's prior thermal history.

-

-

Data Analysis: The DSC thermogram plots the differential heat flow against temperature. Endothermic events (like melting) and exothermic events (like crystallization or decomposition) appear as peaks. The melting point is typically determined as the onset or peak temperature of the melting endotherm. The area under the peak corresponds to the enthalpy of the transition.[3][4][5]

Synthesis Workflow: Erlenmeyer-Plöchl Reaction

(Z)-2-Acetamido-3-phenylacrylic acid is typically synthesized via the Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acylglycine (in this case, N-acetylglycine) with an aldehyde (benzaldehyde). The reaction proceeds through an azlactone intermediate. The general workflow is depicted below.[6][7][8]

This diagram illustrates the key reactants and stages in the synthesis of the target compound. N-acetylglycine and benzaldehyde condense in the presence of acetic anhydride to form an azlactone intermediate. Subsequent hydrolysis of this intermediate yields the final product, (Z)-2-Acetamido-3-phenylacrylic acid.

Conclusion

While direct experimental data on the thermal properties of (Z)-2-Acetamido-3-phenylacrylic acid remains elusive in the current body of scientific literature, this guide provides a robust framework for researchers and drug development professionals. By understanding the thermal behavior of analogous compounds and employing the standardized TGA and DSC protocols detailed herein, one can systematically characterize the thermal stability and phase transitions of this and other novel chemical entities. The provided synthetic workflow further contextualizes the compound's origin, which is essential for process development and impurity profiling. Future experimental studies are warranted to populate the data for this specific compound and further enrich our understanding of its physicochemical properties.

References

- 1. Microwave-Assisted Synthesis of trans-Cinnamic Acid for Highly Efficient Removal of Copper from Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 3. engineering.purdue.edu [engineering.purdue.edu]

- 4. s4science.at [s4science.at]

- 5. web.williams.edu [web.williams.edu]

- 6. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]

An In-depth Technical Guide on the Biological Activities and Potential Applications of (Z)-2-Acetamido-3-phenylacrylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2-Acetamido-3-phenylacrylic acid and its derivatives represent a class of compounds with significant therapeutic potential, stemming from their structural similarity to cinnamic acid, a well-known bioactive natural product. This technical guide provides a comprehensive overview of the reported biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, of derivatives structurally related to this core scaffold. The document details quantitative biological data, experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

(Z)-2-Acetamido-3-phenylacrylic acid is an α,β-unsaturated amino acid derivative. The core structure, featuring a phenyl ring, an acrylic acid moiety, and an acetamido group, provides a versatile scaffold for chemical modification to explore a range of biological activities. The synthesis of these compounds is often achieved through the Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acylglycine with an aldehyde, proceeding through an azlactone intermediate.[1][2][3] This synthetic route allows for the introduction of diverse substituents on the phenyl ring, offering a strategy to modulate the compound's physicochemical properties and biological activity.

The biological interest in this class of compounds is largely inspired by the broad spectrum of activities exhibited by cinnamic acid and its derivatives, which include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[4][5][6] The introduction of the acetamido group at the α-position of the acrylic acid chain can influence the molecule's conformation and its interaction with biological targets. This guide focuses on compiling and presenting the existing, albeit limited, data on the biological activities of derivatives closely related to (Z)-2-acetamido-3-phenylacrylic acid, providing a foundation for future drug discovery efforts.

Synthesis Overview

The primary route for synthesizing the precursors to (Z)-2-acetamido-3-phenylacrylic acid derivatives is the Erlenmeyer-Plöchl synthesis. This reaction is a cornerstone in the preparation of α-amino acids and their derivatives.[1] The general workflow involves the condensation of hippuric acid (N-benzoylglycine) or a similar N-acyl glycine with an aromatic aldehyde in the presence of acetic anhydride and a weak base like sodium acetate.[1][2] This initially forms an azlactone (an oxazolone derivative), which is a key intermediate. The azlactone can then be hydrolyzed to yield the desired (Z)-2-acetamido-3-phenylacrylic acid derivative.

References

- 1. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

(Z)-2-Acetamido-3-phenylacrylic Acid: A Comprehensive Technical Guide for Organic Synthesis and Drug Development

(Z)-2-Acetamido-3-phenylacrylic acid, also known as α-acetamidocinnamic acid, is a pivotal precursor in organic synthesis, particularly for the production of non-proteinogenic amino acids and their derivatives, which are crucial building blocks in the development of novel pharmaceuticals. This guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on experimental protocols and quantitative data relevant to researchers, scientists, and professionals in drug development.

Synthesis of (Z)-2-Acetamido-3-phenylacrylic Acid

The most common and historically significant method for synthesizing (Z)-2-acetamido-3-phenylacrylic acid is the Erlenmeyer-Plöchl reaction. This reaction involves the condensation of an N-acylglycine with an aldehyde, in this case, N-acetylglycine and benzaldehyde, in the presence of acetic anhydride and a weak base like sodium acetate.[1][2] The reaction proceeds through an azlactone intermediate, which is subsequently hydrolyzed to yield the desired α,β-unsaturated N-acylamino acid.

Experimental Protocol: Erlenmeyer-Plöchl Synthesis

This protocol is adapted from a procedure in Organic Syntheses, a trusted source for reliable and detailed experimental methods in organic chemistry.[2]

Reaction Scheme:

Materials:

-

N-acetylglycine (acetylglycine)

-

Anhydrous sodium acetate

-

Freshly distilled benzaldehyde

-

Acetic anhydride (95% or higher)

-

Acetone

-

Water

-

Decolorizing carbon (Norite)

Procedure:

-

In a 1-L Erlenmeyer flask, combine 58.5 g (0.5 mole) of N-acetylglycine, 30 g (0.37 mole) of anhydrous sodium acetate, 79 g (0.74 mole) of freshly distilled benzaldehyde, and 134 g (1.25 moles) of 95% acetic anhydride.

-

Loosely cork the flask and warm the mixture on a steam bath with occasional stirring until a complete solution is formed (approximately 10-20 minutes).

-

Boil the resulting solution under reflux for one hour.

-

Cool the flask and place it in a refrigerator overnight to allow for the crystallization of the azlactone intermediate.

-

To the solid mass of yellow crystals, add 125 mL of cold water and break up the solid with a stirring rod.

-

For the hydrolysis of the azlactone, dissolve 47 g (0.25 mole) of the crude azlactone in a mixture of 450 mL of acetone and 175 mL of water in a 1-L round-bottomed flask by boiling.

-

Boil the solution under reflux for four hours to complete the hydrolysis.

-

Distill most of the acetone on a steam bath at atmospheric pressure.

-

Dilute the residual solution with 400 mL of water and heat to boiling for five minutes to ensure the complete dissolution of the product.

-

If the solution is colored, add a small amount of decolorizing carbon and filter the hot solution.

-

Allow the filtrate to stand in a refrigerator overnight.

-

Collect the resulting colorless, crystalline needles of (Z)-2-acetamido-3-phenylacrylic acid on a Büchner funnel, wash with 150-200 mL of ice-cold water, and dry at 90-100°C.

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Yield | 80-90% | [2] |

| Melting Point | 191-192°C | [2] |

Characterization of (Z)-2-Acetamido-3-phenylacrylic Acid

Accurate characterization of the synthesized compound is crucial for its use as a precursor. Below are the expected spectroscopic data.

Spectroscopic Data

| Technique | Data |

| ¹H NMR | The ¹H NMR spectrum is expected to show signals for the acetyl protons (singlet, ~2.1 ppm), the vinyl proton (singlet, ~7.5 ppm), the aromatic protons (multiplet, ~7.4-7.6 ppm), and the amide proton (broad singlet). The exact chemical shifts can vary depending on the solvent.[3][4] |

| ¹³C NMR | The ¹³C NMR spectrum will exhibit resonances for the acetyl methyl carbon, the acetyl carbonyl carbon, the olefinic carbons, the aromatic carbons, and the carboxylic acid carbon.[3][4] |

| Mass Spec | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (205.21 g/mol ).[5] |

Application in Asymmetric Synthesis of Chiral α-Amino Acids

A primary application of (Z)-2-acetamido-3-phenylacrylic acid in drug development is its use as a prochiral substrate for the asymmetric hydrogenation to produce enantiomerically pure phenylalanine and its derivatives. Chiral α-amino acids are invaluable building blocks for the synthesis of a wide range of pharmaceuticals.

The asymmetric hydrogenation is typically carried out using a chiral transition metal catalyst, most commonly a rhodium or iridium complex with a chiral phosphine ligand. The choice of ligand is critical in determining the enantioselectivity of the reaction.

General Experimental Protocol: Asymmetric Hydrogenation

The following is a general procedure for the rhodium-catalyzed asymmetric hydrogenation of (Z)-2-acetamido-3-phenylacrylic acid. Specific conditions such as catalyst, solvent, pressure, and temperature will vary depending on the desired outcome and the chosen catalytic system.

Reaction Scheme:

Materials:

-

(Z)-2-acetamido-3-phenylacrylic acid

-

Chiral rhodium catalyst (e.g., [Rh(COD)(R,R-DuPhos)]BF₄)

-

Anhydrous, degassed solvent (e.g., methanol, ethanol, or dichloromethane)

-

Hydrogen gas

Procedure:

-

In a glovebox, charge a pressure-rated reaction vessel with (Z)-2-acetamido-3-phenylacrylic acid and the chiral rhodium catalyst (typically 0.1-1 mol%).

-

Add the anhydrous, degassed solvent.

-

Seal the reaction vessel and remove it from the glovebox.

-

Purge the vessel with hydrogen gas several times before pressurizing to the desired pressure (e.g., 1-10 atm).

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).

-

Once the reaction is complete, carefully vent the hydrogen gas.

-

Remove the solvent under reduced pressure.

-

The crude N-acetyl-phenylalanine can then be purified, for example, by recrystallization or chromatography. The enantiomeric excess (ee) is determined by chiral HPLC or GC.

Comparative Data for Asymmetric Hydrogenation

The enantioselectivity of the hydrogenation is highly dependent on the chiral ligand employed. The following table summarizes the performance of various chiral phosphine ligands in the rhodium-catalyzed asymmetric hydrogenation of (Z)-2-acetamido-3-phenylacrylic acid and its methyl ester derivative.

| Substrate | Chiral Ligand | Catalyst System | Enantiomeric Excess (ee%) | Reference |

| Methyl (Z)-2-acetamido-3-phenylacrylate | PhthalaPhos derivatives | Rhodium | >94% | [1] |

| (Z)-2-Acetamido-3-phenylacrylic acid | DIOP | Rhodium | up to 78% | [6] |

| Methyl (Z)-2-acetamido-3-phenylacrylate | BisP* and MiniPHOS | Rhodium | >95% | [7] |

Role in Drug Development and Synthesis of Pharmaceutical Intermediates

(Z)-2-Acetamido-3-phenylacrylic acid and its substituted analogs are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The ability to introduce chirality through asymmetric hydrogenation makes this class of compounds particularly valuable.

One notable example is the synthesis of L-DOPA (Levodopa), a primary drug used in the treatment of Parkinson's disease. The synthesis of L-DOPA can be achieved through the asymmetric hydrogenation of a substituted (Z)-2-acetamido-3-phenylacrylic acid derivative.[8]

Experimental and Logical Workflows

Synthesis of (Z)-2-Acetamido-3-phenylacrylic Acid

Caption: Workflow for the synthesis of (Z)-2-acetamido-3-phenylacrylic acid.

Asymmetric Hydrogenation to Chiral N-Acetyl-Phenylalanine

References

- 1. Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000930) [hmdb.ca]

- 5. α-Acetamidocinnamic acid [webbook.nist.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of diverse adjustable axially chiral biphenyl ligands and catalysts - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of (Z)-2-Acetamido-3-phenylacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-Acetamido-3-phenylacrylic acid, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, has garnered significant attention in organic synthesis. Its structural motif is a precursor to unnatural amino acids and other biologically active molecules. This technical guide provides a comprehensive review of the primary synthetic methodologies for (Z)-2-acetamido-3-phenylacrylic acid, with a focus on the widely employed Erlenmeyer-Plöchl reaction. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the efficient synthesis of this valuable compound.

Core Synthesis Method: The Erlenmeyer-Plöchl Reaction

The most common and well-established method for the synthesis of (Z)-2-acetamido-3-phenylacrylic acid is a two-step process involving the Erlenmeyer-Plöchl reaction to form an azlactone intermediate, followed by its hydrolysis.[1][2] This reaction involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride and a weak base, typically sodium acetate.[1]

Step 1: Synthesis of (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one

The first step is the formation of the azlactone, (Z)-4-benzylidene-2-methyloxazol-5(4H)-one, from N-acetylglycine and benzaldehyde.[2] Acetic anhydride serves as both the solvent and a dehydrating agent, while sodium acetate acts as the base to facilitate the condensation.

Step 2: Hydrolysis to (Z)-2-Acetamido-3-phenylacrylic Acid

The azlactone intermediate is then hydrolyzed to yield the final product. This can be achieved using aqueous sodium hydroxide[2] or by boiling with water alone.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of (Z)-2-Acetamido-3-phenylacrylic acid via the Erlenmeyer-Plöchl reaction.

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Melting Point (°C) |

| 1. Azlactone Formation | N-Acetylglycine, Benzaldehyde | Sodium Acetate, Acetic Anhydride | Acetic Anhydride | Steam Bath (Boiling) | 1 | (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one | 64-69 | 149-150 |

| 2. Hydrolysis | (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one | Water, Acetone | Acetone/Water | Boiling | 4 | (Z)-2-Acetamido-3-phenylacrylic acid | 80-90 | 191-192 |

Detailed Experimental Protocols

Protocol 1: Synthesis of (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one[2]

-

In a 1-L Erlenmeyer flask, combine 58.5 g (0.5 mole) of N-acetylglycine, 30 g (0.37 mole) of anhydrous sodium acetate, 79 g (0.74 mole) of freshly distilled benzaldehyde, and 134 g (1.25 moles) of 95% acetic anhydride.

-

Loosely cork the flask and warm the mixture on a steam bath with occasional stirring until a complete solution is formed (approximately 10-20 minutes).

-

Boil the resulting solution under reflux for one hour.

-

Cool the flask and place it in a refrigerator overnight to allow for crystallization.

-

Collect the yellow, crystalline product by filtration through a Büchner funnel.

-

Wash the crystals thoroughly with two 100-mL portions of cold water to remove excess benzaldehyde and other water-soluble impurities. A final wash with 50-75 mL of ether can be advantageous if residual benzaldehyde is present.

-

Dry the product in a vacuum desiccator over phosphorus pentoxide. The yield of the crude azlactone is 60–65 g (64–69% of the theoretical amount), with a melting point of 149–150°C.

Protocol 2: Synthesis of (Z)-2-Acetamido-3-phenylacrylic Acid[2]

-

In a 1-L round-bottomed, short-necked flask, dissolve 47 g (0.25 mole) of the crude (Z)-4-benzylidene-2-methyloxazol-5(4H)-one by boiling with a mixture of 450 mL of acetone and 175 mL of water.

-

Complete the hydrolysis by boiling the solution under reflux for four hours.

-

Remove most of the acetone by distillation at atmospheric pressure on a steam bath.

-

Dilute the residual solution with 400 mL of water and heat to boiling for five minutes to ensure complete dissolution of the product.

-

Filter the hot solution to remove any undissolved material.

-

Cool the filtrate to room temperature and then place it in a refrigerator overnight to allow for crystallization.

-

Collect the crystalline product by filtration and wash it with a small amount of cold water.

-

Dry the product at 100-110°C. The yield is 41–46 g (80–90% of the theoretical amount) of practically pure (Z)-2-acetamido-3-phenylacrylic acid, with a melting point of 191–192°C.

Reaction Mechanisms and Visualizations

The Erlenmeyer-Plöchl reaction proceeds through a series of well-defined steps, including the formation of an oxazolone, followed by a Perkin-like condensation.

Caption: Mechanism of the Erlenmeyer-Plöchl reaction.

The experimental workflow can be visualized as a straightforward sequence of synthesis and purification steps.

Caption: Experimental workflow for the synthesis.

Alternative Synthesis Methods

While the Erlenmeyer-Plöchl reaction is the most prevalent method, other approaches for the synthesis of α,β-unsaturated N-acylamino acids exist, although they are less commonly reported for this specific target molecule. These include:

-

Perkin Reaction Variants: The Erlenmeyer-Plöchl reaction itself is considered a variation of the Perkin reaction.[1] Modifications to the Perkin reaction conditions could potentially be explored.

-

Enzymatic Synthesis: Biocatalytic methods using enzymes such as phenylalanine ammonia-lyase (PAL) have been employed for the synthesis of related cinnamic acid derivatives. This approach offers a greener alternative to traditional chemical synthesis.

-

Catalytic Methods: Various transition metal-catalyzed cross-coupling reactions could potentially be adapted for the synthesis of the acrylic acid backbone.

Further research into these alternative routes may provide more efficient, sustainable, and versatile methods for the production of (Z)-2-acetamido-3-phenylacrylic acid and its derivatives.

Conclusion

This technical guide has provided a detailed overview of the primary synthetic route for (Z)-2-acetamido-3-phenylacrylic acid, the Erlenmeyer-Plöchl reaction. The provided experimental protocols, quantitative data, and mechanistic diagrams offer a solid foundation for researchers to successfully synthesize this important chemical intermediate. While alternative methods exist, the Erlenmeyer-Plöchl reaction remains a robust and reliable choice for laboratory-scale synthesis. Future investigations may focus on optimizing this classical reaction or developing novel, more sustainable synthetic strategies.

References

Conformational Landscape of (Z)-2-Acetamido-3-phenylacrylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2-Acetamido-3-phenylacrylic acid, a dehydroamino acid derivative, is a key structural motif in various biologically active compounds and a valuable synthetic intermediate. Its conformational flexibility plays a pivotal role in its chemical reactivity and biological interactions. This technical guide provides an in-depth analysis of the conformational preferences of (Z)-2-Acetamido-3-phenylacrylic acid, drawing upon experimental crystallographic data and computational studies of closely related analogues. Detailed experimental protocols for conformational analysis are presented, along with visualizations of key concepts to facilitate a comprehensive understanding of its structural landscape.

Introduction

(Z)-2-Acetamido-3-phenylacrylic acid, also known as (Z)-N-acetyl-α,β-didehydrophenylalanine, is an unsaturated amino acid derivative. The presence of the Cα=Cβ double bond introduces significant conformational constraints compared to its saturated counterpart, phenylalanine. The geometry around this double bond is predominantly planar, and the overall molecular conformation is determined by the torsion angles around the single bonds. Understanding the preferred conformations is crucial for elucidating reaction mechanisms, designing enzyme inhibitors, and developing novel therapeutics.

This guide summarizes the key conformational features of (Z)-2-Acetamido-3-phenylacrylic acid and its derivatives, presents quantitative data from structural studies, and provides detailed methodologies for its experimental and computational conformational analysis.

Conformational Analysis

The conformational landscape of (Z)-2-Acetamido-3-phenylacrylic acid is primarily defined by the rotation around three key single bonds:

-

ψ (psi): Cα-C' (carboxyl)

-

φ (phi): N-Cα

-

χ¹ (chi-1): Cβ-Cγ (phenyl)

The planarity of the Cα=Cβ-Cγ moiety restricts the number of low-energy conformers. The major conformational isomers arise from the relative orientation of the acetamido, carboxyl, and phenyl groups.

Solid-State Conformation from X-ray Crystallography

Table 1: Key Torsion Angles from the Crystal Structure of (Z)-methyl 2-acetamido-3-phenylacrylate

| Torsion Angle | Atoms Involved | Value (°) |

| ψ | N-Cα-C'-O | 178.9 |

| φ | Cβ-Cα-N-C(acetyl) | -177.3 |

| χ¹ | Cα=Cβ-Cγ-Cδ1 | -15.8 |

Data extracted from CCDC 189294.

Table 2: Selected Bond Lengths from the Crystal Structure of (Z)-methyl 2-acetamido-3-phenylacrylate

| Bond | Length (Å) |

| Cα=Cβ | 1.345 |

| Cα-N | 1.417 |

| Cα-C' | 1.488 |

| Cβ-Cγ | 1.478 |

Data extracted from CCDC 189294.

The solid-state conformation reveals a nearly planar arrangement of the acetamido and acrylic acid moieties, likely stabilized by intermolecular hydrogen bonding within the crystal lattice. The phenyl ring is slightly twisted out of the plane of the double bond.

Conformational Preferences from Computational Studies

Computational studies on closely related analogues, such as N-acetyl-(Z)-dehydrophenylalanine N',N'-dimethylamide, have revealed a highly conserved conformation.[1] These studies indicate that the molecule adopts a conformation that is located in a high-energy region of the Ramachandran map for saturated amino acids, a characteristic feature of dehydroamino acids.

The conformational preferences are a balance of steric hindrance, which favors more extended conformations, and electronic effects such as conjugation between the phenyl ring, the double bond, and the carbonyl groups.

Experimental Protocols for Conformational Analysis

Single-Crystal X-ray Diffraction

This technique provides the most definitive information about the solid-state conformation.

Protocol:

-

Crystal Growth:

-

Dissolve (Z)-2-Acetamido-3-phenylacrylic acid in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane).

-

Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion to grow single crystals of at least 0.1 mm in all dimensions.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Center the crystal in the X-ray beam of a single-crystal diffractometer.

-

Collect diffraction data at a controlled temperature (typically 100 K to reduce thermal motion).

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data (integration and scaling).

-

Solve the phase problem using direct methods or Patterson methods.

-

Build the molecular model into the electron density map.

-

Refine the atomic positions, and thermal parameters against the experimental data to obtain the final crystal structure.

-

NMR Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation in solution.

Protocol:

-

Sample Preparation:

-

Dissolve a few milligrams of (Z)-2-Acetamido-3-phenylacrylic acid in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).

-

-

1D NMR Spectra Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum to identify the chemical shifts of all protons.

-

Acquire a ¹³C NMR spectrum.

-

-

2D NMR Spectra for Conformational Analysis:

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (typically < 5 Å). The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing distance restraints for conformational modeling. Key expected NOEs would be between the vinyl proton and the ortho-protons of the phenyl ring, and between the NH proton and the vinyl proton or the acetyl methyl protons, depending on the conformation.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, but often more effective for molecules in the intermediate tumbling regime.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) correlations between protons and carbons, which can help in assigning quaternary carbons and confirming the overall structure.

-

-

Data Analysis:

-

Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints.

-

Use these restraints in molecular modeling software to generate a family of conformers consistent with the experimental data.

-

Visualizations

Key Rotatable Bonds

The following diagram illustrates the key rotatable bonds that define the conformation of (Z)-2-Acetamido-3-phenylacrylic acid.

Caption: Key rotatable bonds (χ¹, φ, ψ) in (Z)-2-Acetamido-3-phenylacrylic acid.

Experimental Workflow for Conformational Analysis

The logical flow for a comprehensive conformational analysis is depicted below.

Caption: Workflow for determining the conformational landscape.

Conclusion

The conformational analysis of (Z)-2-Acetamido-3-phenylacrylic acid reveals a molecule with significant, yet predictable, structural preferences. The planarity of the dehydroamino acid core, combined with the steric and electronic influences of the phenyl and acetamido groups, leads to a limited set of low-energy conformers. In the solid state, a nearly planar conformation is observed for its methyl ester, likely influenced by crystal packing forces. In solution, a dynamic equilibrium between different conformers is expected, which can be characterized by advanced NMR techniques. Computational modeling complements these experimental approaches by providing insights into the relative energies of different conformers and the barriers to their interconversion. A thorough understanding of this conformational landscape is essential for professionals in drug discovery and materials science who utilize this important molecular scaffold.

References

Methodological & Application

Application Note and Detailed Protocol for the Synthesis of (Z)-2-Acetamido-3-phenylacrylic acid

Abstract

This document provides a comprehensive protocol for the synthesis of (Z)-2-Acetamido-3-phenylacrylic acid, a key intermediate in the preparation of various biologically active molecules and amino acids.[1] The synthesis is based on the Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acyl glycine with an aldehyde.[2][3] This protocol details the reaction of N-acetylglycine with benzaldehyde in the presence of acetic anhydride and sodium acetate to form an azlactone intermediate, followed by its hydrolysis to yield the final product. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

(Z)-2-Acetamido-3-phenylacrylic acid is a derivative of cinnamic acid and serves as a valuable precursor in organic synthesis. The Erlenmeyer-Plöchl synthesis provides a classical and effective method for preparing α,β-unsaturated N-acylamino acids. The reaction proceeds through an azlactone (or oxazolone) intermediate, which is subsequently hydrolyzed to give the desired acrylic acid derivative.[2][3] The procedure outlined below is a well-established method that can be reliably performed in a standard laboratory setting.

Reaction Scheme

The overall synthesis involves two main steps:

-

Formation of the Azlactone: N-acetylglycine condenses with benzaldehyde in the presence of acetic anhydride and sodium acetate.

-

Hydrolysis of the Azlactone: The intermediate azlactone is hydrolyzed to yield (Z)-2-Acetamido-3-phenylacrylic acid.

Experimental Protocol

This protocol is adapted from established procedures for the Erlenmeyer-Plöchl synthesis.[4]

3.1. Materials and Reagents

-

N-Acetylglycine (Acetylglycine)

-